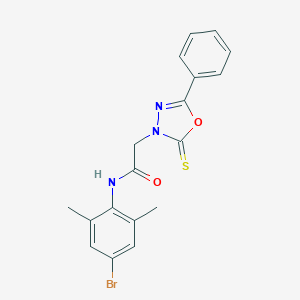

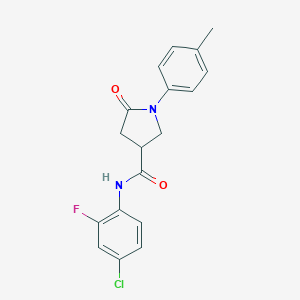

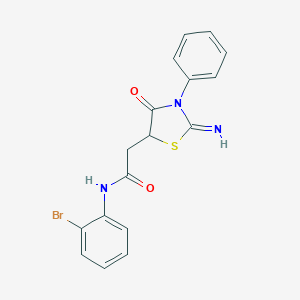

N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide, also known as BDTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BDTO is a heterocyclic compound that contains both oxadiazole and thioxo groups, making it a unique and versatile molecule.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in target cells. In antimicrobial and antifungal applications, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and membrane function. In anticancer applications, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting their DNA synthesis and repair mechanisms.

Biochemical and Physiological Effects:

N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been shown to have both biochemical and physiological effects in various organisms. In vitro studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide can inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. In vivo studies have shown that N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide can have both positive and negative effects on physiological processes, depending on the dosage and duration of exposure. For example, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been shown to have a positive effect on plant growth and development at low concentrations, but can inhibit growth and cause toxicity at higher concentrations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide in lab experiments is its versatility and potential for use in multiple scientific fields. N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is a relatively simple and inexpensive compound to synthesize, which makes it an attractive option for researchers looking to explore its potential applications. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is its potential toxicity and side effects, which can make it difficult to work with in certain settings. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide, including the development of new applications in medicine, materials science, and agriculture. In medicine, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide could be further explored as a potential treatment for bacterial and fungal infections, as well as cancer. In materials science, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide could be used as a building block for the synthesis of new materials with improved optoelectronic and photovoltaic properties. In agriculture, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide could be studied further as a potential plant growth regulator and herbicide, with the goal of improving crop yields and reducing the use of harmful chemicals. Overall, the versatility and potential of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide make it an exciting area of research for scientists in many different fields.

Métodos De Síntesis

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide involves a multistep process that begins with the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl chloroacetate to form N-(4-bromo-2,6-dimethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide and phosphorous oxychloride to form N-(4-bromo-2,6-dimethylphenyl)-2-(1,3,4-oxadiazol-2-ylthio)acetamide. Finally, the addition of phenyl isothiocyanate yields the desired product, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide.

Aplicaciones Científicas De Investigación

N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been shown to exhibit antimicrobial, antifungal, and anticancer activities. In materials science, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. In agriculture, N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide has been studied for its potential as a plant growth regulator and herbicide.

Propiedades

Fórmula molecular |

C18H16BrN3O2S |

|---|---|

Peso molecular |

418.3 g/mol |

Nombre IUPAC |

N-(4-bromo-2,6-dimethylphenyl)-2-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C18H16BrN3O2S/c1-11-8-14(19)9-12(2)16(11)20-15(23)10-22-18(25)24-17(21-22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,23) |

Clave InChI |

ZRNXAMJFQRTITN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)CN2C(=S)OC(=N2)C3=CC=CC=C3)C)Br |

SMILES canónico |

CC1=CC(=CC(=C1NC(=O)CN2C(=S)OC(=N2)C3=CC=CC=C3)C)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B296568.png)

![N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B296569.png)

![6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296571.png)

![8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296573.png)

![6-chloro-4-(2-methoxyphenyl)-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296575.png)

![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)